

# The Kinase Inhibitor CH5450: A Comprehensive Technical Guide to its Biological Targets

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## Compound of Interest

Compound Name: CH 5450

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## Abstract

CH5450, also known as alectinib, is a potent and highly selective second-generation tyrosine kinase inhibitor. This document provides an in-depth technical overview of the biological targets of CH5450, consolidating key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action. Primarily targeting Anaplastic Lymphoma Kinase (ALK), CH5450 has demonstrated significant efficacy in the treatment of ALK-positive non-small cell lung cancer (NSCLC). Its activity extends to various ALK resistance mutations, a common challenge in targeted cancer therapy. Furthermore, CH5450 exhibits off-target activity against the RET proto-oncogene. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential and underlying biology of CH5450.

## Primary and Secondary Biological Targets

The principal biological target of CH5450 is the Anaplastic Lymphoma Kinase (ALK), a receptor tyrosine kinase.[1][2] Constitutive activation of ALK, often through chromosomal rearrangements like the EML4-ALK fusion, is a key driver in certain cancers, most notably a subset of NSCLC.[1] CH5450 also demonstrates inhibitory activity against the RET (Rearranged during Transfection) proto-oncogene, another receptor tyrosine kinase implicated in various cancers.[3]

## Quantitative Inhibition Data

The potency of CH5450 against its targets has been quantified through various biochemical and cellular assays. The following tables summarize the key inhibitory concentrations (IC50), dissociation constants (Kd), and inhibition constants (Ki) reported in the literature.

Table 1: In Vitro Kinase Inhibition Profile of CH5450 (Alectinib)

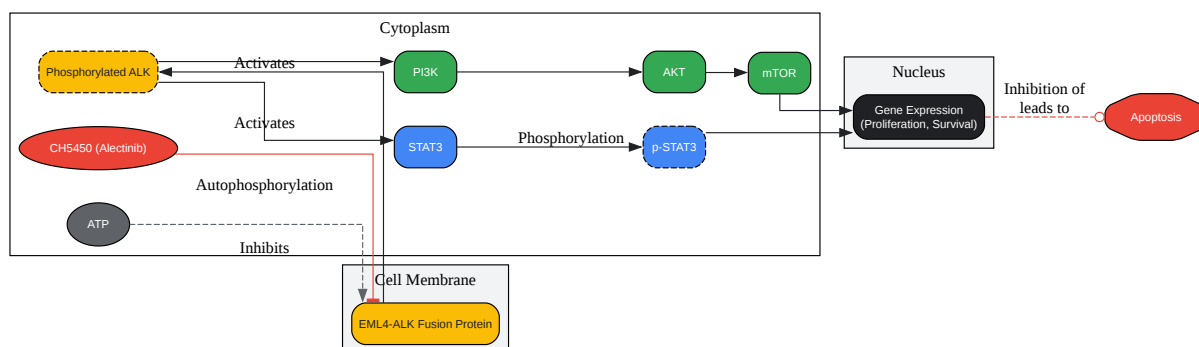
Target	Assay Type	IC50 (nM)	Kd (nM)	Ki (nM)	Reference
ALK (wild-type)	Cell-free	1.9	2.4	0.83	<a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
ALK (L1196M)	Cell-free	-	-	1.56	<a href="#">[5]</a> <a href="#">[8]</a>
ALK (F1174L)	Cell-free	1.0	-	-	<a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[8]</a>
ALK (R1275Q)	Cell-free	3.5	-	-	<a href="#">[2]</a> <a href="#">[6]</a> <a href="#">[8]</a>
ALK (C1156Y)	Cell-free	-	-	-	<a href="#">[2]</a>
RET	Cell-free	4.8	-	-	<a href="#">[9]</a>
LTK	Kinase Panel	≤10	-	-	<a href="#">[10]</a>
GAK	Kinase Panel	≤10	-	-	<a href="#">[10]</a>
KDR	Cell-based	1400	-	-	<a href="#">[5]</a> <a href="#">[11]</a>

Table 2: Cellular Activity of CH5450 (Alectinib)

Cell Line	ALK Status	Assay Type	IC50 (nM)	Reference
KARPAS-299	NPM-ALK	Growth Inhibition	3	<a href="#">[5]</a> <a href="#">[11]</a>
SR	NPM-ALK	Growth Inhibition	6.9	<a href="#">[5]</a>
NCI-H2228	EML4-ALK	Growth Inhibition	-	<a href="#">[5]</a>
H2228	EML4-ALK	MTT Assay	240	<a href="#">[12]</a>
H3122	EML4-ALK	MTT Assay	30	<a href="#">[12]</a>

## Mechanism of Action and Signaling Pathways

CH5450 functions as an ATP-competitive inhibitor of the ALK tyrosine kinase.[\[5\]](#)[\[7\]](#)[\[8\]](#) By binding to the ATP-binding pocket of the ALK kinase domain, it prevents the autophosphorylation and subsequent activation of the kinase.[\[5\]](#) This blockade of ALK activity disrupts downstream signaling cascades that are crucial for the proliferation and survival of cancer cells. Key signaling pathways inhibited by CH5450 include the STAT3 and PI3K/AKT/mTOR pathways.[\[5\]](#) The inhibition of these pathways ultimately leads to cell cycle arrest and apoptosis (programmed cell death) in ALK-driven tumor cells.[\[1\]](#) The major active metabolite of alectinib, M4, exhibits similar in vitro and in vivo activity against ALK.[\[13\]](#)



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**Figure 1:** Simplified signaling pathway of CH5450 (alectinib) in ALK-positive cancer cells.

## Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the biological activity of CH5450.

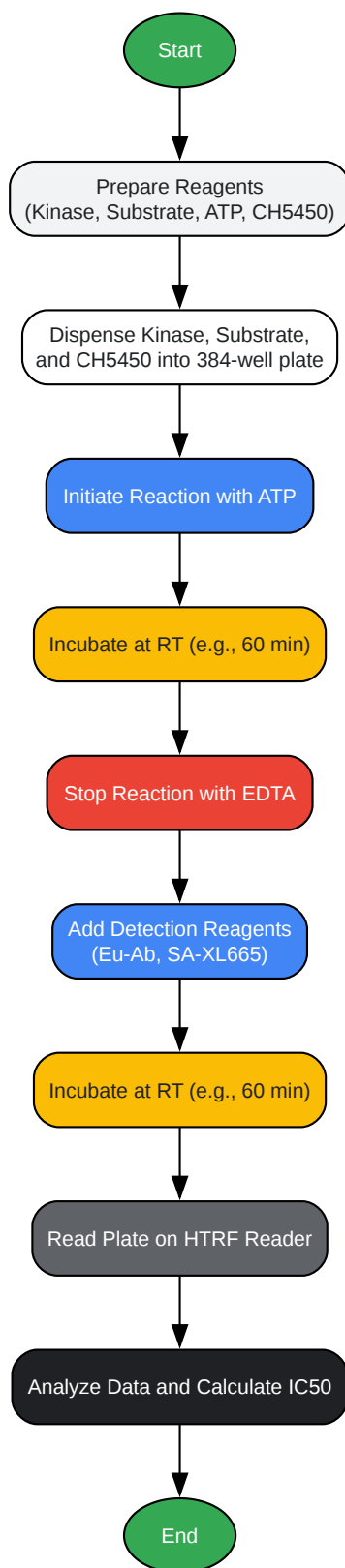
### In Vitro Kinase Inhibition Assay (TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity and inhibition.

- Principle: This assay measures the phosphorylation of a substrate peptide by the target kinase. A europium-labeled anti-phospho-substrate antibody (donor) and a biotinylated substrate peptide bound to streptavidin-XL665 (acceptor) are used. When the substrate is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity and generating a FRET signal.

- Materials:
  - Recombinant ALK enzyme
  - Biotinylated substrate peptide
  - ATP
  - CH5450 (or other test compounds)
  - Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl<sub>2</sub>, 1 mM EGTA, 0.01% Brij-35)
  - Streptavidin-XL665
  - Europium-labeled anti-phospho-substrate antibody
  - Stop solution (e.g., EDTA)
  - 384-well assay plates
  - HTRF-compatible plate reader
- Procedure:
  - Prepare serial dilutions of CH5450 in DMSO and then in kinase reaction buffer.
  - In a 384-well plate, add the kinase, biotinylated substrate, and CH5450 dilution.
  - Initiate the kinase reaction by adding ATP.
  - Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
  - Stop the reaction by adding EDTA.
  - Add the detection reagents (streptavidin-XL665 and europium-labeled antibody).
  - Incubate for 60 minutes at room temperature to allow for antibody binding.

- Read the plate on an HTRF-compatible reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).
- Calculate the ratio of the two emission signals and plot the results against the inhibitor concentration to determine the IC50 value.



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**Figure 2:** General experimental workflow for a TR-FRET kinase inhibition assay.

## Cellular Viability Assay (CellTiter-Glo®)

The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method to assess the effect of a compound on cell proliferation.

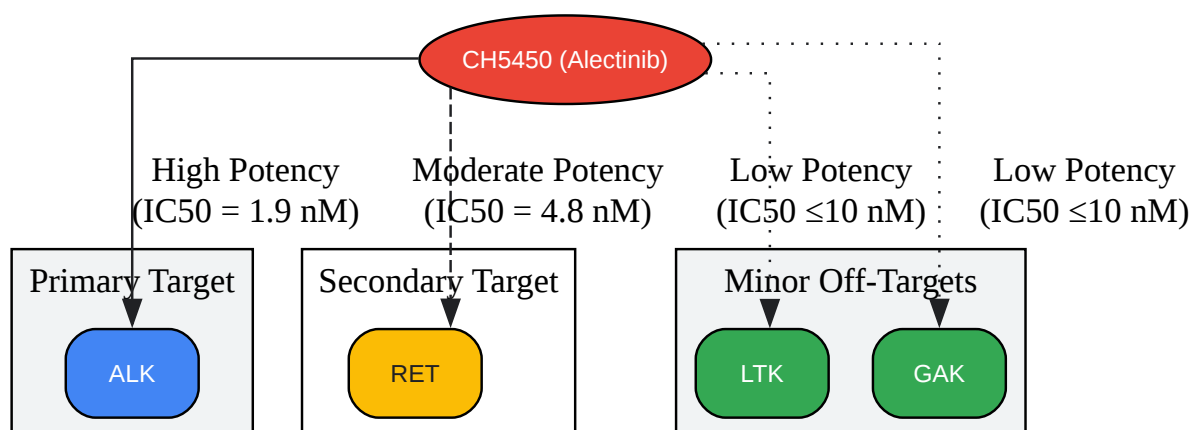
- Principle: This assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The reagent contains a thermostable luciferase that generates a luminescent signal proportional to the ATP concentration.
- Materials:
  - Cancer cell lines (e.g., KARPAS-299, NCI-H2228)
  - Cell culture medium and supplements
  - CH5450
  - CellTiter-Glo® Reagent (Promega)
  - Opaque-walled 96-well or 384-well plates
  - Luminometer
- Procedure:
  - Seed cells in an opaque-walled multiwell plate at a predetermined density and allow them to adhere overnight.
  - Treat the cells with a range of concentrations of CH5450 and a vehicle control (DMSO).
  - Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.
  - Equilibrate the plate to room temperature for approximately 30 minutes.
  - Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
  - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.



- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Plot the luminescent signal against the inhibitor concentration to determine the IC<sub>50</sub> value for cell growth inhibition.

## Kinase Selectivity and Off-Target Profile

A crucial aspect of drug development is understanding the selectivity of a compound for its intended target. CH5450 has been shown to be highly selective for ALK. In a broad kinase panel screening, significant inhibition ( $\leq 10$  nM) was observed for only two other kinases: Leukocyte tyrosine kinase (LTK) and Cyclin G-associated kinase (GAK).<sup>[10]</sup> This high degree of selectivity contributes to a more favorable safety profile by minimizing off-target effects.



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**Figure 3:** Logical relationship of CH5450's biological targets based on inhibitory potency.

## Conclusion

CH5450 (alectinib) is a potent and highly selective inhibitor of the ALK tyrosine kinase, with additional activity against the RET proto-oncogene. Its mechanism of action involves the direct inhibition of ALK autophosphorylation and the subsequent blockade of critical downstream signaling pathways, leading to the apoptosis of cancer cells. The quantitative data and experimental protocols presented in this guide provide a comprehensive technical resource for

researchers and drug development professionals. A thorough understanding of the biological targets and mechanism of action of CH5450 is essential for its continued clinical development and the exploration of its therapeutic potential in various oncological indications.

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